molecular formula C4H7Na2O5P B1628167 Sodium 2-(ethoxyoxidophosphoryl)acetate CAS No. 73822-91-0

Sodium 2-(ethoxyoxidophosphoryl)acetate

Cat. No.: B1628167
CAS No.: 73822-91-0
M. Wt: 212.05 g/mol
InChI Key: VSPFTMMUUWQQAI-UHFFFAOYSA-L
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Description

Sodium 2-(ethoxyoxidophosphoryl)acetate is a chemical compound that has garnered significant attention due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure and properties, which make it a valuable subject of study and utilization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(ethoxyoxidophosphoryl)acetate typically involves the reaction of ethyl phosphonic acid with sodium acetate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high throughput. The raw materials are fed into the reactor, and the reaction is monitored and controlled using advanced process control systems. The product is then purified using techniques such as filtration, crystallization, and drying.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(ethoxyoxidophosphoryl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.

    Substitution: The ethoxy group in the compound can be substituted with other functional groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound include phosphonic acid derivatives, reduced phosphonates, and substituted phosphonates. These products have diverse applications in different fields.

Scientific Research Applications

Sodium 2-(ethoxyoxidophosphoryl)acetate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a precursor for the synthesis of other phosphonate derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in industrial processes, including as a stabilizer in formulations and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of Sodium 2-(ethoxyoxidophosphoryl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The pathways involved may include oxidative stress pathways, signaling pathways, and metabolic pathways.

Comparison with Similar Compounds

Sodium 2-(ethoxyoxidophosphoryl)acetate can be compared with other similar compounds, such as:

    Sodium acetate: A simple acetate salt with different chemical properties and applications.

    Ethyl phosphonic acid: The precursor used in the synthesis of this compound.

    Phosphonic acid derivatives: A broad class of compounds with varying chemical structures and properties.

Properties

IUPAC Name

disodium;2-[ethoxy(oxido)phosphoryl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O5P.2Na/c1-2-9-10(7,8)3-4(5)6;;/h2-3H2,1H3,(H,5,6)(H,7,8);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPFTMMUUWQQAI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)[O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Na2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571954
Record name Disodium (ethoxyphosphinato)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73822-91-0
Record name Disodium (ethoxyphosphinato)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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